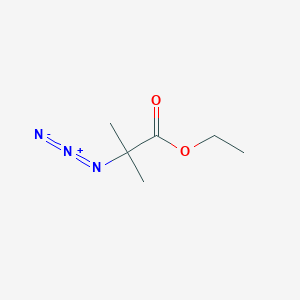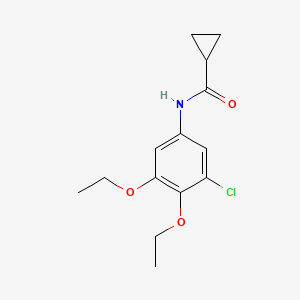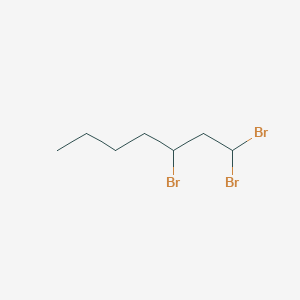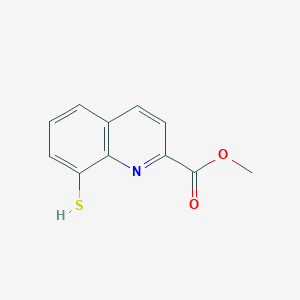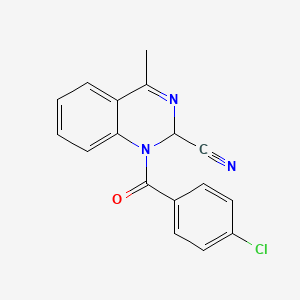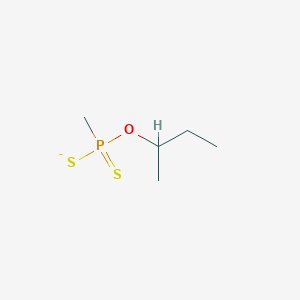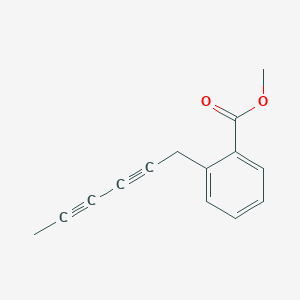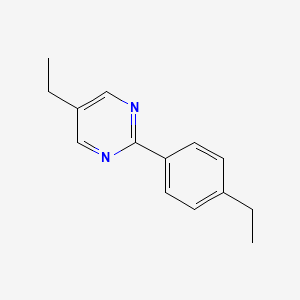
Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-: is a heterocyclic aromatic organic compound. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of an ethyl group at the 5-position and a 4-ethylphenyl group at the 2-position of the pyrimidine ring. The molecular formula of this compound is C14H16N2 , and it has a molecular weight of 212.29 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivatives, including 5-ethyl-2-(4-ethylphenyl)-pyrimidine, can be achieved through various methods. One common approach involves the ZnCl2-catalyzed three-component coupling reaction . This method uses functionalized enamines, triethyl orthoformate, and ammonium acetate to produce disubstituted pyrimidine derivatives in a single step . Another method involves the NH4I-promoted three-component tandem reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal, which provides a broad range of substituted pyrimidines under metal- and solvent-free conditions .
Industrial Production Methods: Industrial production of pyrimidine derivatives often employs scalable and efficient synthetic routes. The Cu-catalyzed cyclization of ketones with nitriles is one such method, which allows for the economical synthesis of diversely functionalized pyrimidines under basic conditions . This method shows broad substrate scope and tolerates many important functional groups.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, pyrimidine derivatives are used as building blocks for the synthesis of more complex molecules. They are also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology and Medicine: Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-, and its derivatives have shown potential in various biological and medicinal applications. They exhibit anti-inflammatory, antiviral, and anticancer activities . These compounds are studied for their ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, pyrimidine derivatives are used in the production of pharmaceuticals, agrochemicals, and dyes. Their unique chemical properties make them valuable intermediates in the synthesis of various commercial products .
Mécanisme D'action
The mechanism of action of pyrimidine, 5-ethyl-2-(4-ethylphenyl)-, involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes such as prostaglandin E2 synthase and inducible nitric oxide synthase , which are involved in inflammatory processes . Additionally, it may interact with nuclear factor κB (NF-κB) and other transcription factors to modulate gene expression and cellular responses .
Comparaison Avec Des Composés Similaires
- 2,4-Diamino-5-phenyl-6-ethylpyrimidine
- 4,7-Dihydro-4-ethyl-2-phenylpyrazolo[l,5-a]pyrimidin-7-one
Comparison: Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrimidine derivatives, it may exhibit enhanced anti-inflammatory and antiviral activities due to the presence of the ethyl and ethylphenyl groups . These structural features can influence the compound’s reactivity, stability, and interaction with biological targets.
Propriétés
Numéro CAS |
98495-10-4 |
|---|---|
Formule moléculaire |
C14H16N2 |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
5-ethyl-2-(4-ethylphenyl)pyrimidine |
InChI |
InChI=1S/C14H16N2/c1-3-11-5-7-13(8-6-11)14-15-9-12(4-2)10-16-14/h5-10H,3-4H2,1-2H3 |
Clé InChI |
ZWNGPISEADEUHK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=NC=C(C=N2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


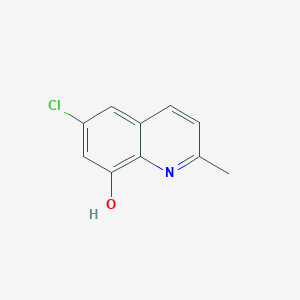
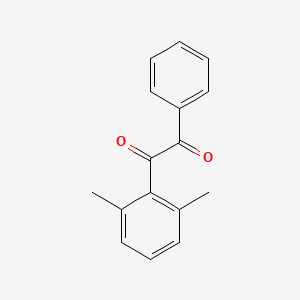
![3-[2-(Dipropylamino)ethyl]-3-(pyridin-2-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B14348776.png)


![N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide](/img/structure/B14348792.png)
